(1R*,4R*)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane ring substituted with a 2-fluorobenzyl group and two amine groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 2-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The cyclohexane-1,4-diamine is reacted with 2-fluorobenzyl chloride under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is precipitated out as a dihydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing industrial purification techniques like crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
(1R*,4R*)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-N-(2-Fluoro-benzyl)-cyclohexane-1,4-diamine hydrochloride .
- (1R,4R)-N,N’-Bis-(2-fluoro-benzyl)-cyclohexane-1,4-diamine .
Uniqueness
(1R*,4R*)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the 2-fluorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-N-[(2-fluorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;;/h1-4,11-12,16H,5-9,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLVSWRJTZVQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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